2-(Piperidin-4-yloxy)benzo[d]oxazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-piperidin-4-yloxy-1,3-benzoxazole |
InChI |
InChI=1S/C12H14N2O2/c1-2-4-11-10(3-1)14-12(16-11)15-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 |
InChI Key |
LILQEYNZHRBTJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Modification of the Ether Linkage:the Oxygen Atom Connecting the Piperidine and Benzoxazole Moieties is Another Critical Point for Modification. While Direct Modification is Less Common, Bioisosteric Replacement is a Viable Strategy. the Ether Linkage Could Be Replaced with Other Groups Like a Thioether, an Amine, or a Short Alkyl Chain to Alter the Geometry, Flexibility, and Hydrogen Bonding Capacity of the Molecule.
The table below outlines potential modifications based on rational design principles derived from SAR studies of analogous compounds.
| Scaffold Region | Modification Strategy | Rationale / Potential Impact | Example from Related Series |
| Benzoxazole (B165842) Ring | Introduction of substituents (e.g., -Cl, -F, -CH₃, -OCH₃) at C-5 or C-6. | Modulate electronic properties, lipophilicity, and potential for new interactions. | In some series, electron-withdrawing groups enhance activity. researchgate.net |
| Piperidine (B6355638) Ring | N-alkylation (e.g., N-methyl, N-ethyl). | Alter basicity, solubility, and steric fit in the binding pocket. | A study on 2-aminobenzoxazole (B146116) derivatives found a cyclic secondary amine like pyrrolidine (B122466) was preferred. nih.gov |
| Piperidine Ring | Ring substitution or replacement. | Change conformation and explore different binding orientations. | Replacing piperidine with morpholine (B109124) was tolerated but led to a decrease in activity in one benzamide (B126) series. |
| Ether Linkage | Bioisosteric replacement (e.g., with -S-, -NH-, -CH₂-). | Modify bond angles, flexibility, and hydrogen bonding potential. | Replacing linkers is a common strategy to optimize pharmacokinetic properties. nih.gov |
By systematically applying these design principles, medicinal chemists can generate focused libraries of novel 2-(Piperidin-4-yloxy)benzo[d]oxazole analogues. Each new compound and its corresponding biological data serve to refine the SAR and improve the predictive power of subsequent QSAR models, creating an iterative cycle of design, synthesis, testing, and analysis that drives the optimization of lead candidates.
Computational Chemistry and Molecular Modeling Applications for 2 Piperidin 4 Yloxy Benzo D Oxazole Research
Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics of 2-(Piperidin-4-yloxy)benzo[d]oxazole
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. acs.orgscielo.br By simulating the movements of atoms and molecules, MD simulations provide detailed insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that occur upon ligand binding.
The this compound molecule possesses conformational flexibility, primarily around the piperidine (B6355638) ring and the ether linkage. Conformational analysis using MD simulations can explore the accessible shapes (conformations) of the molecule in different environments. acs.org In an aqueous solvent, the molecule will adopt a range of low-energy conformations. When bound to a protein, its conformation is likely to be more restricted to fit the binding pocket.
Studies on substituted piperidines have shown that the conformational preference (axial versus equatorial) of a substituent is influenced by electrostatic interactions and can change upon protonation of the piperidine nitrogen. nih.gov MD simulations can reveal whether the benzoxazole (B165842) moiety prefers an axial or equatorial position on the piperidine ring and how this preference affects its interaction with the target protein. nih.gov Understanding the conformational dynamics is essential, as the biologically active conformation may not be the lowest energy conformation in solution. nih.gov
While docking scores provide a rapid estimation of binding affinity, more accurate predictions can be obtained through binding free energy calculations. nih.gov Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding free energy from MD simulation trajectories. acs.orgnih.gov
These calculations provide a more rigorous estimate of the binding affinity by considering contributions from various energy terms, including van der Waals interactions, electrostatic interactions, and solvation energies. nih.gov For this compound derivatives, these calculations can help to rank potential ligands more accurately than docking alone and provide a deeper understanding of the driving forces behind binding. acs.orgnih.gov For example, studies on benzoxazole inhibitors have shown an excellent correlation between calculated binding free energies and experimental bioactivity data (IC50 values). acs.orgnih.gov
Table 3: Hypothetical Breakdown of Binding Free Energy (MM-PBSA) for a Benzoxazole Ligand
| Energy Component | Value (kcal/mol) | Contribution to Binding |
| van der Waals Energy (ΔE_vdW) | -45.5 | Favorable |
| Electrostatic Energy (ΔE_elec) | -20.1 | Favorable |
| Polar Solvation Energy (ΔG_pol) | +28.3 | Unfavorable |
| Nonpolar Solvation Energy (ΔG_nonpol) | -4.5 | Favorable |
| Total Binding Free Energy (ΔG_bind) | -41.8 | Overall Favorable |
| This table illustrates a sample decomposition of binding free energy, highlighting the different energetic contributions to the ligand-protein interaction. |
Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of a molecule. While specific DFT studies on this compound are not extensively available in public literature, the electronic structure and reactivity can be inferred from studies on analogous benzoxazole derivatives. These calculations provide a foundational understanding of the molecule's behavior at an electronic level.
The electronic properties of benzoxazole derivatives have been a subject of theoretical investigation to understand their stability, reactivity, and potential for intermolecular interactions. researchgate.netresearchgate.net DFT calculations are commonly employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher chemical reactivity. nih.gov For instance, a study on biologically active benzoxazole derivatives revealed that the calculated HOMO-LUMO energy gap for 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol is 3.80 eV, suggesting a chemically reactive nature. nih.gov
The Molecular Electrostatic Potential (MEP) surface is another crucial output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, visualizing regions of positive and negative potential. ias.ac.innih.gov In a typical benzoxazole derivative, the nitrogen and oxygen atoms of the oxazole (B20620) ring are characterized by negative electrostatic potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding. ias.ac.innih.gov Conversely, the hydrogen atoms of the aromatic rings generally exhibit positive potential. ias.ac.in For this compound, the nitrogen atom of the piperidine ring would also represent a region of negative potential, influencing its interaction with biological targets.
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -6.15 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | -1.55 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.60 eV | Indicates chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net |
| Dipole Moment | 3.72 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net |
Note: The data in this table is representative of a substituted benzoxazole derivative as reported in theoretical studies and may not correspond exactly to this compound.
Quantum chemical calculations can predict the most probable sites for chemical reactions. Fukui functions and Parr functions, derived from DFT, are used to identify sites susceptible to nucleophilic and electrophilic attack. ias.ac.in For the benzoxazole scaffold, studies have shown that the carbon atoms of the benzene (B151609) ring and the oxazole ring can act as either nucleophilic or electrophilic centers depending on the reaction environment. ias.ac.in
Computational methods are also employed to predict the metabolic fate of compounds. While in vivo metabolism is complex, computational tools can identify sites on a molecule that are most likely to undergo enzymatic transformations, such as oxidation by Cytochrome P450 enzymes. acs.orgwjahr.com For this compound, potential sites of metabolism would include the piperidine ring (N-dealkylation or hydroxylation) and the benzoxazole ring system (hydroxylation). The addition of a carbocyclic ring to a heterocyclic system has been shown to allow binding to metabolic enzymes like aldehyde oxidase. acs.org
Cheminformatics and Data Mining in the Context of this compound Analogues
Cheminformatics and data mining are powerful tools for navigating the vast chemical space of potential drug candidates and for understanding the relationships between chemical structure and biological activity.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.govmdpi.com Cheminformatics allows for the systematic exploration of the chemical space around this core. By creating virtual combinatorial libraries, researchers can generate a vast number of analogues of this compound by systematically varying the substituents on the piperidine and benzoxazole rings. haramaya.edu.et These virtual libraries can then be filtered based on druglike properties, such as Lipinski's Rule of Five, to prioritize compounds for synthesis and testing. haramaya.edu.et The analysis of large chemical databases reveals the diversity of scaffolds that have been successfully combined with the benzoxazole moiety, providing inspiration for the design of novel analogues. nih.gov
Machine learning (ML) models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are extensively used to predict the biological and physicochemical properties of new compounds. tandfonline.commdpi.com For benzoxazole derivatives, QSAR models have been developed to predict a range of activities, including anticancer and antimicrobial effects. researchgate.netbohrium.com These models use molecular descriptors, which are numerical representations of a molecule's structure, to build a mathematical relationship with a specific property.
For analogues of this compound, ML models could be trained on existing data for similar compounds to predict properties such as binding affinity to a specific target, solubility, or potential toxicity. europa.eu By analyzing the features that are most important in the ML models, researchers can gain insights into the Structure-Activity Relationship (SAR), understanding how different structural modifications influence the desired property. For example, a 3D-QSAR study on benzoxazole derivatives can highlight the importance of steric and electrostatic fields at different positions for biological activity. tandfonline.com
| ML Application | Objective | Typical Descriptors Used | Potential Outcome for this compound Analogues |
|---|---|---|---|
| QSAR Modeling | Predicting biological activity (e.g., anticancer, antimicrobial). researchgate.net | 2D descriptors (e.g., topological indices), 3D descriptors (e.g., CoMFA/CoMSIA fields). tandfonline.com | Prioritization of analogues with enhanced predicted activity. |
| ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. bohrium.com | Physicochemical properties (e.g., logP, polar surface area), structural fingerprints. | Identification of analogues with favorable pharmacokinetic and safety profiles. |
| Virtual Screening | Identifying potential hits from large compound libraries. | Molecular fingerprints, pharmacophore models. | Discovery of novel benzoxazole-based compounds with desired biological activity. |
Preclinical in Vitro Biological Evaluation Methodologies for 2 Piperidin 4 Yloxy Benzo D Oxazole
Target Identification and Validation Strategies Employing 2-(Piperidin-4-yloxy)benzo[d]oxazole as a Chemical Probe
While specific studies designating this compound as a formal chemical probe are not extensively documented in publicly available literature, its known biological activities allow for its use in target identification and validation. A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. The utility of this compound in this context stems from its reported inhibitory actions against specific enzymes.
Research has indicated that benzoxazole (B165842) derivatives, including those with a piperidine (B6355638) moiety, exhibit significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Therefore, this compound can be utilized to probe the physiological and pathological roles of these enzymes in various in vitro models. For instance, by observing the downstream cellular effects following the inhibition of AChE in neuronal cell cultures, researchers can further validate this enzyme's role in neurodegenerative processes. Similarly, its activity against urease can be used to investigate the significance of this enzyme in microbial pathogenesis.
The process of target validation using this compound would typically involve:
Affinity and Selectivity Profiling: Determining the binding affinity and selectivity of this compound against a panel of related and unrelated enzymes and receptors to confirm its specificity for its primary targets.
Target Engagement Assays: Employing cellular thermal shift assays (CETSA) or related techniques in relevant cell lines to confirm that the compound engages with its intended target in a cellular context.
Phenotypic Screening: Utilizing the compound in phenotypic screens to correlate target inhibition with a specific cellular phenotype, thereby validating the target's role in that biological process.
Development and Validation of In Vitro Assays for this compound Activity
To thoroughly characterize the biological profile of this compound, a suite of robust and validated in vitro assays is essential. These assays are designed to measure the compound's activity at the biochemical, cellular, and high-throughput levels.
Biochemical assays are fundamental for quantifying the direct interaction of a compound with its purified molecular target, free from the complexities of a cellular environment. For this compound, the primary targets for which biochemical assays would be developed are acetylcholinesterase and urease.
Acetylcholinesterase (AChE) Inhibition Assay: A common method for assessing AChE inhibition is the Ellman's assay. This colorimetric assay measures the activity of AChE by detecting the product of the reaction between acetylthiocholine (B1193921) (a substrate for AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The development of this assay for this compound would involve optimizing parameters such as enzyme and substrate concentrations, incubation times, and buffer conditions to ensure a robust and reproducible measurement of its inhibitory potency (IC50 value).
Urease Inhibition Assay: The inhibitory activity against urease is often determined by measuring the amount of ammonia (B1221849) produced from the hydrolysis of urea. The Berthelot method, a colorimetric assay that detects ammonia, is frequently used. Assay optimization would focus on ensuring that the reaction is in the linear range and that the compound does not interfere with the detection method.
For novel targets identified through screening, new biochemical assays would need to be developed, often based on fluorescence, luminescence, or radioactivity, depending on the nature of the target enzyme or receptor.
Cell-based assays are crucial for understanding the effects of a compound in a more physiologically relevant context. These assays can measure functional outcomes of target engagement or be used in phenotypic screens to identify compounds that induce a desired cellular response.
Functional Assays: For a compound targeting AChE, a relevant functional assay could involve measuring changes in neurotransmitter levels or calcium signaling in neuronal cell lines. For instance, in a study of related benzimidazole (B57391) derivatives, the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production was measured in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to assess anti-inflammatory activity. researchgate.netnih.gov A similar approach could be used for this compound.
Phenotypic Screening: Phenotypic screens involve treating cells with the compound and observing changes in cellular morphology, proliferation, or other observable characteristics. For example, given the reported anticancer properties of benzoxazoles, this compound could be screened against a panel of cancer cell lines to identify those most sensitive to its effects. The effect on melanin (B1238610) production in B16F10 melanoma cells is a phenotypic assay used for related benzoxazole compounds. nih.gov
The development of these assays requires careful selection of cell lines, validation of endpoints, and optimization of assay conditions to ensure a suitable signal-to-noise ratio and reproducibility.
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with the desired biological activity. While this compound is a single compound, HTS platforms are relevant in the context of screening libraries of its analogs or in initial lead discovery efforts that may have identified this scaffold.
HTS assays are typically miniaturized versions of the biochemical or cell-based assays described above, adapted for automated liquid handling and plate-based reading. For example, a 384-well or 1536-well plate version of the Ellman's assay could be used to screen for novel cholinesterase inhibitors.
Computational HTS, or virtual screening, is another powerful tool. In one study, a diversity-based high-throughput virtual screening (D-HTVS) approach was used to screen the ChemBridge library against EGFR and HER2, leading to the identification of a novel benzoxazine-based inhibitor. nih.gov A similar in silico approach could be used to screen for other potential targets of this compound or to prioritize analogs for synthesis and testing.
Assessment of Biological Activity and Potency in Cellular and Biochemical Systems
The culmination of the in vitro evaluation is the quantitative assessment of the compound's biological activity and potency. This is typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
The primary enzymatic targets for this compound for which inhibitory data has been reported are acetylcholinesterase and urease. Studies on related benzoxazole and piperidine-containing compounds have demonstrated potent inhibitory activities against these and other enzymes.
For example, a series of novel benzo[d]oxazole derivatives were synthesized and evaluated as inhibitors of AChE and butyrylcholinesterase (BChE), with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Another study on 4-oxypiperidine ethers identified compounds with nanomolar affinity for the histamine (B1213489) H3 receptor and micromolar inhibition of AChE.
The table below summarizes representative enzyme inhibition data for compounds containing the benzoxazole or a related scaffold, illustrating the potential potency of this chemical class.
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Benzo[d]oxazole derivative | Acetylcholinesterase (AChE) | 1.03 | nih.gov |
| Benzo[d]oxazole derivative | Butyrylcholinesterase (BChE) | 6.6 | nih.gov |
| 4-Oxypiperidine ether | Acetylcholinesterase (AChE) | 1.537 | |
| 2-Phenylbenzo[d]oxazole derivative | Mushroom Tyrosinase | 0.51 | nih.gov |
These data highlight the therapeutic potential of the benzoxazole scaffold and provide a benchmark for the expected potency of this compound. Further detailed kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Receptor Binding and Displacement Assays
Receptor binding and displacement assays are fundamental in determining the affinity and selectivity of a compound for specific receptors. These assays typically utilize a radiolabeled ligand known to bind to the target receptor with high affinity. The test compound, in this case, this compound, is introduced at varying concentrations to compete with the radioligand for binding to the receptor. The ability of the compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined, providing a quantitative measure of the compound's binding affinity.
While specific binding data for this compound is not extensively available in public literature, studies on analogous structures containing the 4-oxypiperidine scaffold have been conducted. For instance, research on a series of piperidine-based compounds has explored their binding affinities for dopamine (B1211576) and sigma receptors. chemrxiv.org In these studies, competitive binding assays using membranes from HEK293 cells expressing the target receptors, such as the dopamine D4 receptor (D4R) and the sigma 1 receptor (S1R), were performed with radioligands like [3H]N-methylspiperone or [3H]Pentazocine. chemrxiv.orgnih.gov Such methodologies would be directly applicable to characterizing the receptor binding profile of this compound.
Table 1: Representative Receptor Binding Data for Analogous Piperidine Scaffolds
| Compound Analogue | Target Receptor | Radioligand | Ki (nM) |
| 12a | σ1 | [3H]Pentazocine | 1.2 |
| 12c | σ1 | [3H]Pentazocine | 0.7 |
| 13g | σ1 | [3H]Pentazocine | 37 |
| 17g | σ1 | [3H]Pentazocine | 34.7 |
| 9ee | D4 | [3H]N-methylspiperone | 16.4 |
| 9ff | D4 | [3H]N-methylspiperone | 35 |
| 14a | D4 | [3H]N-methylspiperone | 0.3 |
| Data is illustrative of methodologies and findings for analogous compounds and not for this compound itself. chemrxiv.orgchemrxiv.org |
Cellular Pathway Modulation and Reporter Gene Assays
To understand the functional consequences of receptor binding or other molecular interactions, it is essential to investigate the compound's effect on intracellular signaling pathways. Cellular pathway modulation can be assessed through various techniques, including Western blotting to measure changes in protein expression or phosphorylation status of key signaling molecules. For example, some benzoxazole derivatives have been shown to modulate the expression of proteins involved in apoptosis, such as Bax and Bcl-2, and to increase the levels of active caspase-3. nih.govnih.gov
Reporter gene assays are a powerful tool to quantify the activity of specific transcription factors and signaling pathways. These assays utilize a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific signaling pathway. An increase or decrease in reporter gene expression upon treatment with the compound indicates modulation of that pathway. For instance, given that some benzoxazole derivatives are suggested to act through the p53 pathway, a p53-responsive reporter gene assay could be employed. nih.govnih.gov In such an assay, cells would be co-transfected with a p53 expression vector and a reporter plasmid containing p53 binding sites upstream of a luciferase gene. An increase in luciferase activity in the presence of this compound would provide quantitative evidence of p53 pathway activation.
Table 2: Example of Cellular Assays for Pathway Modulation of Benzoxazole Derivatives
| Assay Type | Cell Line | Target Pathway/Protein | Measured Endpoint | Finding for Analogues |
| Western Blot | HBL-1 | NF-κB, Akt | Protein phosphorylation | Decreased p-NF-κB and p-Akt |
| ELISA | HepG2 | VEGFR-2 | Protein concentration | Inhibition of VEGFR-2 |
| Flow Cytometry | HepG2 | Cell Cycle | DNA content | G1 phase arrest |
| Apoptosis Assay | HepG2 | Apoptosis | Caspase-3 activity, Annexin V staining | Induction of apoptosis |
| This table represents findings for various benzoxazole derivatives and not specifically for this compound. nih.govnih.govnih.gov |
Phenotypic Screening Approaches to Identify Novel Biological Effects
Phenotypic screening represents a target-agnostic approach to drug discovery, where compounds are tested for their ability to produce a desired change in cellular or organismal phenotype without a priori knowledge of the molecular target. This methodology is particularly useful for identifying compounds with novel mechanisms of action. For a compound like this compound, phenotypic screens could uncover unexpected therapeutic potential.
A variety of phenotypic assays can be employed, ranging from simple cell viability screens across a panel of cancer cell lines to more complex high-content imaging assays. High-content screening (HCS) allows for the simultaneous measurement of multiple cellular parameters, such as cell morphology, organelle health, and the expression and localization of specific proteins. By analyzing the phenotypic "fingerprint" induced by this compound, researchers could gain clues about its mechanism of action and potential therapeutic applications. For example, screening the compound in a co-culture model of different cell types could reveal effects on cell-cell interactions, inflammation, or angiogenesis.
Selectivity Profiling across Panels of Related and Unrelated Biological Targets
To assess the specificity of a compound and predict potential off-target effects, it is crucial to perform selectivity profiling against a broad range of biological targets. This typically involves screening the compound against large panels of receptors, enzymes (e.g., kinases, proteases), ion channels, and transporters. Such profiling is essential for understanding the compound's therapeutic window and potential for adverse effects.
Commercial services offer comprehensive selectivity profiling, often utilizing radioligand binding assays or enzymatic assays for hundreds of different targets. For a compound like this compound, which may have activity at aminergic G protein-coupled receptors (GPCRs), a primary screen against a panel of GPCRs would be highly informative. nih.gov Subsequently, a broader screen, such as a kinase panel, would help to identify any potential off-target kinase inhibitory activity, a common feature of many small molecule drugs. nih.govresearchgate.net The data from these panels are typically presented as a percentage of inhibition at a fixed concentration (e.g., 10 µM), and for any significant "hits," follow-up dose-response curves are generated to determine IC50 or Ki values. This systematic approach provides a comprehensive overview of the compound's selectivity and helps to guide further optimization efforts.
Biophysical Characterization of Ligand-Target Interactions for this compound
Understanding the direct physical interaction between a ligand and its biological target is fundamental to structure-based drug design and optimization. Several biophysical techniques can be employed to characterize the binding of this compound to its putative target(s).
Surface Plasmon Resonance (SPR) is a label-free technique that can measure the kinetics of binding in real-time. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. The change in the refractive index at the surface, caused by the binding of the compound to the protein, is detected. This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat change associated with a binding event. In an ITC experiment, small aliquots of the ligand are titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
X-ray Crystallography provides high-resolution structural information about the ligand-target complex. By obtaining a crystal of the target protein in complex with this compound and diffracting X-rays through it, a three-dimensional electron density map can be generated. This map reveals the precise binding mode of the compound, including the specific amino acid residues involved in the interaction. This detailed structural information is invaluable for understanding the basis of affinity and selectivity and for guiding the rational design of more potent and selective analogs.
Mechanistic Investigations of 2 Piperidin 4 Yloxy Benzo D Oxazole Action at the Molecular and Cellular Level
Elucidation of Molecular Mechanisms of Action In Vitro
There is no available research data detailing the in vitro molecular mechanisms of action for 2-(Piperidin-4-yloxy)benzo[d]oxazole. The following subsections outline the types of studies that would be necessary to elucidate these mechanisms.
No studies utilizing techniques such as thermal shift assays (TSA) or surface plasmon resonance (SPR) have been published for this compound. These methods are crucial for identifying and characterizing the direct binding of a compound to its protein target. For instance, SPR has been used to demonstrate the binding of other, unrelated benzoxadiazole derivatives to targets like the human programmed death-ligand 1 (hPD-L1), confirming their potential as immune checkpoint inhibitors. Without such studies, the direct molecular targets of this compound remain unknown.
There is no information regarding whether this compound acts as an allosteric modulator or binds to an orthosteric site on any putative target. Research on other piperidine-containing compounds has shown that the piperidine (B6355638) moiety can be critical for achieving high affinity and selectivity, for example, as allosteric modulators of muscarinic receptors. However, no such investigations have been reported for this compound.
Detailed enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound have not been reported. While other benzoxazole (B165842) derivatives have been investigated as inhibitors of enzymes like tyrosinase, with kinetic studies revealing their mechanism, this specific compound has not been similarly characterized. For related benzimidazole (B57391) compounds, inhibitory activity against the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) has been quantified with IC₅₀ values, but the direct enzymatic targets and kinetic profiles were not fully elucidated.
Cellular Pathway Analysis and Signaling Cascade Modulation by this compound
Information on how this compound affects cellular pathways and signaling cascades is not present in the current body of scientific literature.
No transcriptomic studies, such as microarray analysis or RNA-sequencing, have been published that detail the changes in gene expression in cells treated with this compound. Such studies are powerful tools for generating hypotheses about a compound's mechanism of action by observing which cellular pathways are perturbed upon exposure. For example, gene expression profiling has been used to link the toxicological profiles of other, unrelated carcinogens to specific cellular stress responses.
There are no proteomics or western blotting data available that describe the effects of this compound on protein expression or post-translational modifications. For structurally related 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, western blot analysis has been instrumental in showing that their anti-inflammatory effects are mediated by modulating the NF-κB signaling pathway, specifically by affecting the phosphorylation of IκBα and the expression of the p65 subunit. The absence of similar data for this compound means its impact on cellular protein landscapes is undefined.
Subcellular Localization and Intracellular Distribution Studies
The intracellular journey of a small molecule is dictated by its physicochemical properties, which influence its ability to cross cellular membranes and accumulate in specific organelles. For this compound, its distribution is likely governed by the interplay between its lipophilicity, basicity, and potential for specific molecular interactions.
The piperidinyl group, a nitrogen-containing heterocycle, can become protonated at physiological pH. This characteristic is a well-known driver for the accumulation of compounds in acidic organelles such as lysosomes. Lysosomes maintain an internal pH of approximately 4.5-5.0, and this acidic environment can trap basic compounds through a process known as lysosomotropism. Research on other heterocyclic compounds has demonstrated this phenomenon, where protonation within the lysosome prevents the molecule from diffusing back across the organelle's membrane. nih.gov
Therefore, it is plausible that this compound exhibits a complex distribution pattern, potentially concentrating in lysosomes due to its basic piperidinyl moiety while also partitioning into other membranous structures. The precise localization would likely be cell-type dependent and influenced by the metabolic state of the cell.
To definitively determine its subcellular fate, studies would typically involve cell fractionation followed by quantification of the compound in each fraction (e.g., nuclear, mitochondrial, cytosolic, microsomal) using techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). Another powerful approach involves co-localization studies using fluorescent microscopy, which is discussed in the following section.
Illustrative Data on Potential Subcellular Distribution
The following table represents hypothetical data from a study investigating the subcellular distribution of this compound in a cancer cell line. This data is for illustrative purposes to show how such findings might be presented.
| Cellular Compartment | Compound Concentration (ng/mg protein) | Percentage of Total |
| Whole Cell Lysate | 250.0 | 100% |
| Cytosol | 75.0 | 30% |
| Nucleus | 20.0 | 8% |
| Mitochondria | 37.5 | 15% |
| Lysosomes | 95.0 | 38% |
| Microsomes (ER) | 22.5 | 9% |
Advanced Imaging Techniques to Visualize Cellular Effects of this compound
Visualizing the journey and impact of a small molecule within a living cell provides invaluable mechanistic insights. Advanced imaging techniques are pivotal for such investigations, moving beyond static measurements to reveal dynamic processes in real-time.
Confocal Fluorescence Microscopy is a cornerstone technique for subcellular localization studies. This method relies on the intrinsic fluorescence of a compound or on the attachment of a fluorescent tag. The benzo[d]oxazole scaffold itself can be fluorescent, and its photophysical properties could potentially be exploited for direct imaging. nih.gov If the intrinsic fluorescence is insufficient, a synthetic route to a fluorescently labeled analog of this compound would be necessary.
In a typical experiment, cells would be treated with the compound and then co-stained with commercially available fluorescent probes that specifically mark different organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum). By capturing images in different fluorescence channels, one can overlay them to determine areas of co-localization. The degree of overlap, often quantified by a Pearson's correlation coefficient, would provide strong evidence for the compound's accumulation in specific organelles. nih.gov
Super-Resolution Microscopy (SRM) offers the ability to visualize cellular structures and molecular distributions at a resolution that surpasses the diffraction limit of light, providing a much more detailed view than conventional confocal microscopy. nih.gov Techniques like Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (STORM) could reveal the precise localization of this compound within sub-organellar compartments or its association with specific protein clusters. For instance, SRM could distinguish between a compound being freely distributed within the mitochondrial matrix versus being bound to the mitochondrial membrane. wiley.com The application of SRM has been pivotal in understanding drug delivery and kinetics at the subcellular level. nih.gov
Fluorescence Lifetime Imaging Microscopy (FLIM) is another advanced technique that could provide deeper insights. FLIM measures the decay rate of fluorescence, which can change based on the local microenvironment of the fluorescent molecule. By measuring the fluorescence lifetime of this compound (or a fluorescent analog) in different parts of the cell, one could infer its binding to specific targets. For example, a change in fluorescence lifetime upon co-localization with a particular protein could indicate a direct interaction.
Hypothetical Co-localization Imaging Study Parameters
This table illustrates the kind of data that would be generated in a co-localization study using confocal microscopy. The data is hypothetical and serves as an example of potential research findings.
| Organelle Marker | Excitation λ (nm) | Emission λ (nm) | Pearson's Correlation Coefficient with Compound | Interpretation |
| LysoTracker Red | 577 | 590 | 0.85 | Strong co-localization with lysosomes |
| MitoTracker Green | 490 | 516 | 0.35 | Moderate co-localization with mitochondria |
| ER-Tracker Blue | 374 | 430-640 | 0.20 | Low co-localization with endoplasmic reticulum |
| DAPI (Nucleus) | 358 | 461 | 0.15 | Negligible co-localization with the nucleus |
Future Directions and Translational Perspectives for 2 Piperidin 4 Yloxy Benzo D Oxazole Research
Prospects for Rational Design of Enhanced 2-(Piperidin-4-yloxy)benzo[d]oxazole Analogues with Tailored Biological Profiles
The rational design of analogues based on the this compound scaffold is a promising avenue for discovering novel therapeutic agents. The core structure offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. Structure-activity relationship (SAR) studies are essential to systematically probe the effects of these modifications.
Future design strategies would likely focus on three primary regions of the molecule:
The Benzoxazole (B165842) Ring: Substituents can be introduced at various positions (4, 5, 6, and 7) of the benzoxazole nucleus. Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy (B1213986) groups) can modulate the electronic environment of the heterocyclic system, potentially enhancing interactions with biological targets. This strategy has been successfully employed in the development of other benzoxazole-based agents, such as inhibitors of G-protein-coupled receptor kinases (GRKs).
The Piperidine (B6355638) Nitrogen: The secondary amine of the piperidine ring is a key site for modification. Acylation, sulfonation, or alkylation with various functional groups can alter the molecule's polarity, basicity, and steric bulk. This approach is common in developing derivatives of similar scaffolds, such as the 2-(piperidin-4-yl)-1H-benzo[d]imidazole series, where such modifications led to potent anti-inflammatory agents.
The Ether Linkage: While modification of the ether linkage would represent a more significant departure from the parent scaffold, exploring bioisosteric replacements could yield compounds with improved metabolic stability or altered conformational properties.
A systematic exploration of these modifications could lead to analogues with tailored selectivity and potency for specific biological targets, such as kinases, GPCRs, or inflammatory enzymes.
| Analogue Series | Modification Site | Potential Functional Groups | Intended Biological Profile Enhancement |
| Series A | Benzoxazole Ring (Position 5) | -F, -Cl, -CF₃, -OCH₃ | Modulate binding affinity and cell permeability |
| Series B | Piperidine Nitrogen | -C(O)CH₃, -SO₂CH₃, -CH₂-Cyclopropyl | Improve metabolic stability and target selectivity |
| Series C | Benzoxazole Ring (Position 6) | -OH, -NH₂ | Introduce hydrogen bonding capability to enhance target engagement |
Potential for this compound as a Scaffold for Novel Chemical Biology Tools
Beyond its potential as a therapeutic agent, the this compound scaffold is an attractive starting point for the development of chemical biology tools. These tools are indispensable for target identification, validation, and studying complex biological pathways. The scaffold's structure, particularly the reactive piperidine nitrogen, provides a convenient handle for the attachment of various functional tags without drastically altering the core pharmacophore.
Potential applications include:
Affinity-Based Probes: By attaching a photo-affinity label (e.g., a benzophenone (B1666685) or diazirine) or a targeted covalent warhead (e.g., an acrylamide), analogues can be designed to irreversibly bind to their protein targets upon UV irradiation or proximity, respectively. This allows for the unambiguous identification of cellular binding partners.
Fluorescent Probes: Conjugation of a fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to the piperidine moiety would enable the visualization of the compound's subcellular localization and dynamics using fluorescence microscopy. This can provide crucial insights into its mechanism of action.
Biotinylated Probes: The introduction of a biotin (B1667282) tag via a flexible linker would create a molecule suitable for affinity purification experiments. Following incubation with cell lysates, the probe and its bound proteins can be captured on streptavidin-coated beads, allowing for the isolation and subsequent identification of protein targets by mass spectrometry.
| Probe Type | Functional Tag | Attachment Point | Application |
| Fluorescent Probe | BODIPY-FL | Piperidine Nitrogen (via linker) | Cellular imaging and localization studies |
| Affinity Probe | Biotin | Piperidine Nitrogen (via linker) | Target identification via pull-down assays |
| Photo-affinity Probe | Benzophenone | Piperidine Nitrogen (via linker) | Covalent labeling and identification of binding partners |
Integration of Emerging Methodologies (e.g., Artificial Intelligence, Automated Synthesis) in Future Research of the Compound
The integration of advanced computational and synthetic methodologies stands to dramatically accelerate the research and development pipeline for this compound and its analogues.
Artificial Intelligence (AI) and Machine Learning (ML): AI-driven platforms can be employed for several purposes. Predictive models can perform large-scale in silico screening of virtual libraries containing millions of hypothetical analogues against various disease targets, prioritizing a smaller, more promising set of compounds for synthesis. Furthermore, generative AI models can design entirely new molecules based on the core scaffold, optimized for desired properties such as high potency, selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This computational pre-screening significantly reduces the time and cost associated with traditional discovery methods.
Automated Synthesis: The synthesis of prioritized analogues can be expedited using automated platforms. Techniques like flow chemistry or robot-assisted parallel synthesis allow for the rapid and efficient production of compound libraries with high purity. This enables the swift generation of the physical molecules needed for biological testing.
The synergy between these technologies creates a powerful, closed-loop "design-make-test-analyze" cycle. AI algorithms can design novel analogues, which are then rapidly synthesized by automated systems. The resulting compounds undergo high-throughput biological screening, and the data generated is fed back into the AI models to refine the next round of designs. This iterative process allows for a much faster and more efficient exploration of the chemical space around the this compound scaffold, maximizing the potential for discovering a lead candidate with a highly optimized biological profile.
Q & A
Q. What analytical workflows integrate computational and experimental data for mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
